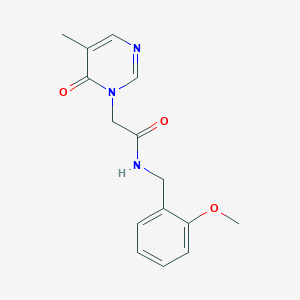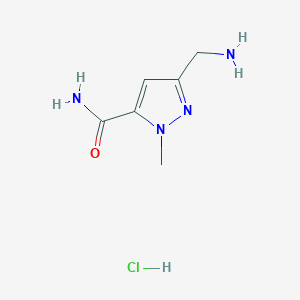
(4-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains methoxyphenyl groups and a tetrazole ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. It includes a piperazine ring, a common feature in many pharmaceuticals, and a tetrazole ring, which is often used in drug design due to its bioisosteric properties .Scientific Research Applications
Synthesis and Antimicrobial Activities
- The compound has been utilized in the synthesis of novel triazole derivatives, demonstrating antimicrobial activities. It's particularly significant in the development of compounds with good or moderate activities against various microorganisms (Bektaş et al., 2007).
Biological Activity of Triazole Analogues
- Triazole analogues of piperazine, including those with 4-methoxyphenyl moieties, have shown significant antibacterial activity. This finding is crucial for identifying potential molecules for further development in combating bacterial infections (Nagaraj et al., 2018).
Synthesis of Pyridine Derivatives and Antimicrobial Activity
- New pyridine derivatives, synthesized using similar compounds, exhibited variable and modest antimicrobial activity against bacteria and fungi. This highlights its potential in developing new antimicrobial agents (Patel et al., 2011).
Synthesis in Neurological Disease Research
- The compound has played a role in synthesizing agents like HG-10-102-01, used in PET imaging for Parkinson's disease research. This shows its relevance in developing diagnostic tools for neurological conditions (Wang et al., 2017).
Molecular Interaction Studies
- It has been used in studies investigating molecular interactions with receptors, such as the CB1 cannabinoid receptor. This research contributes to understanding receptor-ligand interactions in various physiological processes (Shim et al., 2002).
Development of Selective Estrogen Receptor Modulators
- Derivatives of similar compounds have been explored for their role as selective estrogen receptor modulators, indicating their significance in hormone-related therapies (Palkowitz et al., 1997).
Mechanism of Action
Target of action
Compounds containing the piperazine moiety are known to interact with a variety of targets, including neurotransmitter receptors and enzymes . The tetrazole group is a bioisostere for the carboxylate group and is found in many drugs that target enzymes or receptors .
Mode of action
Piperazine derivatives often act by mimicking or blocking the action of neurotransmitters, thereby modulating the activity of their target receptors or enzymes . Tetrazole-containing compounds can bind to their targets via hydrogen bonding .
Biochemical pathways
The exact pathways affected by this compound would depend on its specific targets. Given the presence of the piperazine and tetrazole groups, it might be involved in modulating neurotransmission or other signaling pathways .
Pharmacokinetics
Piperazine derivatives generally have good bioavailability and can cross the blood-brain barrier . The tetrazole group can enhance the water solubility of drugs .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. It might modulate neurotransmission or other signaling pathways, leading to changes in cellular function .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The tetrazole group is stable under physiological conditions .
Future Directions
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-29-18-7-3-16(4-8-18)21(28)26-13-11-25(12-14-26)15-20-22-23-24-27(20)17-5-9-19(30-2)10-6-17/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFDCNLDQPCUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride](/img/structure/B2722432.png)
![(1H-indol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2722434.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2722435.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2722438.png)
![Tert-butyl 4-[(4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)amino]piperidine-1-carboxylate](/img/structure/B2722439.png)
![2-(4-ethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2722440.png)
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2722443.png)

![3'-(3,5-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2722447.png)
![2-bromo-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2722448.png)
![3-(2-methoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2722452.png)
![1-[3-[5-[1-(Cyclopropanecarbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2722453.png)

![2-((3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2722455.png)
